Raclopride

Overview

Description

Raclopride is a typical antipsychotic compound that acts as a selective antagonist on D2 dopamine receptors . It has been extensively used in scientific research, particularly in the study of neurological and psychiatric disorders such as Parkinson’s disease and Huntington’s disease . This compound is also radiolabeled with isotopes like carbon-11 for use in positron emission tomography (PET) imaging to assess dopamine receptor binding in the brain .

Mechanism of Action

Target of Action

Raclopride is a typical antipsychotic that acts as a selective antagonist on D2 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and reinforcement .

Mode of Action

This compound’s mode of action is characterized by its selectivity to the cerebral D2 receptors. It binds to these receptors, blocking the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain . The selectivity of this compound to the D2 receptors is characterized by its respective Ki-values, which are as follows: 1.8, 3.5, 2400, and 18000 nM for D2, D3, D4, and D1 receptors respectively .

Biochemical Pathways

This compound, by acting as an antagonist on D2 dopamine receptors, affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including motor control, reward, and reinforcement . By blocking the action of dopamine at these receptors, this compound can alter the functioning of these pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in healthy men. Single 4mg doses were administered as intravenous infusion, oral solution, and two extended-release (ER) formulations . Total plasma clearance was about 100 ml/min (6.0 L/h), indicating extensive metabolism . The volume of distribution was 1.5 L/kg; mean absolute bioavailability was 65 to 67% following the oral solution and the ER formulations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on D2 dopamine receptors. By blocking these receptors, this compound can affect a variety of physiological functions, including motor control, reward, and reinforcement . It has been used in trials studying Parkinson’s Disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the binding of this compound to D2 receptors can be affected by the presence of endogenous dopamine . Furthermore, the efficacy and stability of this compound can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic factors .

Biochemical Analysis

Biochemical Properties

Raclopride plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This compound’s interaction with dopamine D2 receptors is characterized by its high affinity and selectivity, with dissociation constants (Ki) of 1.8 nM for D2 receptors, 3.5 nM for D3 receptors, 2400 nM for D4 receptors, and 18000 nM for D1 receptors . This selective binding inhibits the normal physiological actions of dopamine, making this compound a valuable tool for studying dopaminergic signaling pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By antagonizing dopamine D2 receptors, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound’s inhibition of D2 receptors leads to altered neurotransmitter release, affecting synaptic transmission and plasticity. This can result in changes in motor control, cognition, and emotional regulation. Additionally, this compound’s impact on dopamine signaling can influence the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine D2 receptors, which are predominantly located in the striatum, limbic system, and cortex. Upon binding, this compound prevents dopamine from activating these receptors, thereby inhibiting downstream signaling pathways. This includes the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. These molecular events lead to changes in gene expression and neuronal activity, contributing to this compound’s effects on behavior and neurophysiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound’s binding to dopamine D2 receptors is reversible and can be displaced by endogenous dopamine or other competitive ligands. The stability and degradation of this compound are also important factors, as its pharmacokinetic properties influence its duration of action. Long-term studies have indicated that chronic administration of this compound can lead to adaptive changes in dopamine receptor density and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively blocks dopamine D2 receptors without causing significant adverse effects. At higher doses, this compound can induce motor impairments, such as catalepsy, due to excessive inhibition of dopaminergic signaling. These dose-dependent effects are crucial for determining the therapeutic window and potential toxicity of this compound in preclinical studies .

Metabolic Pathways

This compound undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid and sulfate. This metabolic process facilitates the elimination of this compound from the body via renal excretion. The involvement of cytochrome P450 enzymes in this compound’s metabolism has been suggested, although specific pathways and enzymes have not been fully elucidated. Understanding these metabolic pathways is essential for optimizing this compound’s pharmacokinetics and minimizing potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It readily crosses the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. The distribution of this compound is influenced by its lipophilicity and binding to plasma proteins. Once in the brain, this compound’s localization to dopamine-rich regions, such as the striatum, is critical for its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with dopamine D2 receptors, which are located on the cell membrane. This compound’s binding to these receptors can influence their trafficking and internalization, affecting receptor availability and signaling. Additionally, this compound may undergo post-translational modifications that impact its localization and function within specific cellular compartments. Understanding these subcellular dynamics is important for elucidating this compound’s precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raclopride can be synthesized using various methods. One common method involves the use of desmethyl this compound as a precursor. The precursor is labeled with carbon-11 using methyl iodide in the presence of a base such as potassium carbonate or cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to obtain this compound with high radiochemical purity .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms like the GE TRACERlab FX C Pro, which allows for efficient and high-yield production of this compound . The use of non-toxic solvents and solid-phase extraction methods further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Raclopride undergoes various chemical reactions, including substitution and hydrolysis reactions. It is known to interact with biological membranes, influencing lipid hydrolysis rates .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include methyl iodide, potassium carbonate, cesium carbonate, and dimethyl sulfoxide . The reactions typically occur at elevated temperatures, around 85°C .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for imaging studies. Other products may include by-products from the precursor and reagents used in the synthesis .

Scientific Research Applications

Raclopride has a wide range of scientific research applications:

Neurology and Psychiatry: It is used to study dopamine receptor binding in the brain, particularly in conditions like Parkinson’s disease and Huntington’s disease.

Imaging Studies: Radiolabeled this compound is used in PET imaging to assess the binding capacity of cerebral D2 dopamine receptors.

Drug Efficacy and Neurotoxicity: It is used to determine the efficacy and neurotoxicity of dopaminergic drugs.

Personality Disorders: Studies have investigated the relationship between D2 receptor binding capacity and personality traits.

Comparison with Similar Compounds

Raclopride is often compared with other dopamine receptor antagonists, such as haloperidol and sulpiride. Unlike this compound, which is highly selective for D2 receptors, haloperidol has a broader spectrum of activity, affecting multiple dopamine receptor subtypes . Sulpiride, on the other hand, has a higher affinity for D2 and D3 receptors but lower selectivity compared to this compound . The unique selectivity of this compound makes it particularly useful for imaging studies and research on specific dopamine-related disorders .

List of Similar Compounds

- Haloperidol

- Sulpiride

- Nemonapride

- (+)-PHNO (a D2/D3 agonist)

This compound’s unique properties and applications make it a valuable tool in scientific research, particularly in the fields of neurology, psychiatry, and imaging studies.

Biological Activity

Raclopride is a selective dopamine D2 receptor antagonist primarily used in research settings, particularly in positron emission tomography (PET) studies to assess dopamine receptor occupancy and the dynamics of dopamine release in the brain. This article delves into the biological activity of this compound, examining its binding characteristics, effects on dopamine release, and implications in various neurological conditions.

Overview of this compound

- Chemical Structure : this compound is a substituted benzamide that selectively binds to D2 dopamine receptors.

- Mechanism of Action : By competing with endogenous dopamine for binding sites on D2 receptors, this compound provides insights into dopaminergic activity in vivo.

Kinetic Analysis of this compound Binding

This compound's binding to D2 receptors can be analyzed using PET imaging. A study involving [^11C]this compound demonstrated the following:

- Binding Affinity : The binding potential (BP) of this compound is influenced by the concentration of endogenous dopamine. Increased dopamine levels lead to decreased BP, indicating reduced binding of this compound to D2 receptors .

- Kinetic Models : A three-compartment model was used to analyze the kinetics of this compound binding, allowing for the determination of receptor density (Bmax) and affinity (Kd) values. This model also facilitated the calculation of association (kon) and dissociation (koff) rate constants .

Effects on Dopamine Release

This compound is instrumental in studying dopamine release dynamics:

- Dopamine Release Induction : Studies have shown that amphetamine administration leads to increased synaptic dopamine levels, which subsequently reduces this compound binding. This decrease can persist for hours after the initial increase in dopamine .

- PET Studies : In a dual-bolus PET study, researchers evaluated changes in striatal dopamine release induced by cognitive tasks. Results indicated that cognitive reinforcement learning tasks significantly altered BP measurements, reflecting changes in endogenous dopamine levels .

Case Studies and Research Findings

- Dopamine Dysfunction in Depression :

-

Impact of Pharmacological Agents :

- Research has highlighted that drugs affecting synaptic dopamine levels can alter this compound binding. For instance, aripiprazole administration resulted in varying degrees of D2/3 receptor occupancy over time, demonstrating the utility of this compound in assessing drug effects on dopaminergic systems .

Table 1: Summary of Key Findings from this compound Studies

Properties

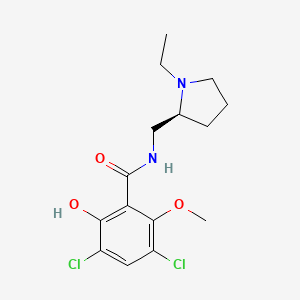

IUPAC Name |

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOQONBSWFLFPE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045687 | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84225-95-6 | |

| Record name | Raclopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raclopride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raclopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raclopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RACLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Raclopride interact with dopamine receptors?

A1: this compound acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].

Q2: What are the downstream effects of this compound binding to dopamine D2 receptors?

A2: By blocking dopamine D2 receptors, this compound interferes with dopamine signaling pathways. This leads to a range of effects, including:

- Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].

- Altered neuronal activity: this compound modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of this compound, and presence of other drugs.

- Behavioral changes: In animal models, this compound induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.

A3: The provided research papers do not contain information about this compound's material compatibility and stability.

A3: The provided research papers do not focus on the catalytic properties of this compound.

A3: The provided research papers primarily focus on experimental work with this compound. There is no in-depth discussion of computational chemistry or modeling studies.

Q4: How do structural modifications to the this compound molecule affect its activity and selectivity?

A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:

- Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].

- Stereochemistry: this compound exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].

A4: The provided research papers do not contain information about specific formulation strategies for this compound.

A4: The provided research papers primarily focus on the pharmacological and behavioral effects of this compound and do not delve into detailed SHE regulations.

Q5: What is the pharmacokinetic profile of this compound?

A5: Research indicates that this compound demonstrates:

- Good absorption: this compound is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].

- Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].

- Metabolism: this compound is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].

- Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].

Q6: How do different routes of administration affect this compound's pharmacokinetics?

A6: The route of administration affects this compound's pharmacokinetic profile:

- Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].

- Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].

Q7: How does the dose of this compound influence its pharmacodynamic effects?

A7: this compound displays dose-dependent effects:

- Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].

- High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].

Q8: How is this compound used to study dopamine release in animal models?

A8: this compound is a valuable tool for studying dopamine release in vivo:

- Microdialysis: Researchers administer this compound and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].

- Positron Emission Tomography (PET): Radiolabeled this compound ([11C]this compound) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]this compound binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.

Q9: Can you elaborate on the use of [11C]this compound in PET studies?

A9: [11C]this compound PET is a powerful tool for studying dopamine D2 receptor function in living organisms:

- Occupancy studies: Researchers can use [11C]this compound PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].

- Dopamine release: By comparing [11C]this compound binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].

A9: The provided research papers do not contain information about this compound resistance.

Q10: What are the potential side effects of this compound?

A16: As a dopamine D2 antagonist, this compound can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.